![molecular formula C10H6Br2N2O2 B1439428 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1319131-87-7](/img/structure/B1439428.png)
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor is substituted with bromine atoms.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and carboxylation processes, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the pyrazole ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions, particularly those involving brominated pyrazole derivatives.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in hydrogen bonding, π-π interactions, and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid: Lacks one bromine atom compared to the target compound.
4-bromo-1H-pyrazole-5-carboxylic acid: Lacks the phenyl group.
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Substitutes chlorine for bromine.
Uniqueness
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of two bromine atoms and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (CAS No: 1319131-87-7) is a brominated pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two bromine atoms and a carboxylic acid group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, including its medicinal applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H6Br2N2O2
- Molecular Weight : 345.97 g/mol
- Structure : The compound features a pyrazole ring substituted with bromophenyl groups and a carboxylic acid functional group, enhancing its potential for various biological interactions.
Medicinal Chemistry Applications
This compound has been investigated for several medicinal properties:
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The structure of this compound suggests it may act as an inhibitor of COX enzymes, potentially reducing inflammation .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of brominated pyrazoles. The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Its ability to interact with various molecular targets makes it a candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes, through competitive or non-competitive inhibition mechanisms. This interaction could modulate the production of pro-inflammatory mediators .
- Cellular Interactions : The bromine atoms in the compound can participate in halogen bonding and π-π interactions, enhancing binding affinity to biological targets such as proteins or nucleic acids .
Table 1: Summary of Biological Activities
Notable Research
A study published in PubMed Central explored the interaction of similar pyrazole derivatives with COX enzymes, providing insights into their structural requirements for inhibition. The findings suggest that modifications to the pyrazole ring can significantly alter inhibitory potency . Additionally, another study demonstrated that brominated compounds can enhance antimicrobial efficacy due to their unique electronic properties .
Properties
IUPAC Name |
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLYQTRCABXQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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